4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of the compound, (4,7-dimethyl-2-oxochromen-5-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate , adheres to IUPAC guidelines for polycyclic heterocycles and ester derivatives. The chromen-2-one core (2-oxo-2H-chromene) is numbered such that the oxygen atom in the pyran ring occupies position 1, with methyl groups at positions 4 and 7. The hexanoate side chain at position 5 includes a tert-butoxycarbonyl (Boc)-protected amine, formally named as 6-[(tert-butoxycarbonyl)amino]hexanoate.
Molecular Formula : C22H29NO6
Molecular Weight : 403.5 g/mol.
Synonyms :
- 858754-74-2
- EiM07-28661
- STL463619
The structural uniqueness arises from the combination of a planar chromenone core and a flexible Boc-protected hexanoate chain, which introduces steric and electronic complexities.
X-ray Crystallographic Analysis of Core Chromen-2-one Framework
While direct X-ray data for this compound is unavailable, crystallographic studies of analogous 4,7-dimethylcoumarin derivatives reveal key insights. For example, 4,7-dimethyl-2H-chromen-2-one (PubChem CID 318539) crystallizes in a monoclinic system (I2/m space group) with a planar chromenone ring (maximum deviation: 0.0208 Å). The dihedral angle between the chromenone plane and substituents (e.g., methoxy groups) is typically <2°, indicating minimal distortion.
In the title compound, the chromen-2-one core likely adopts a similar planar configuration, stabilized by conjugated π-electrons across the fused benzene and pyrone rings. Intermolecular interactions, such as C–H···O hydrogen bonds and π-stacking, are anticipated to dominate crystal packing, as observed in 7-hydroxy-6-methoxy-2H-chromen-2-one (PMCID PMC3007346).
Table 1: Comparative Crystallographic Data for Chromenone Derivatives
| Compound | Space Group | Planarity (Max. Deviation) | Dihedral Angle (°) |
|---|---|---|---|
| 4,7-Dimethyl-2H-chromen-2-one | I2/m | 0.021 Å | 1.67 |
| 7-Hydroxy-6-methoxy-2H-chromen-2-one | Pna21 | 0.015 Å | 1.82 |
Conformational Analysis of Hexanoate Side Chain
The hexanoate side chain (C6H11NO2) introduces conformational flexibility, moderated by steric effects from the Boc group. The SMILES string CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCCCCNC(=O)OC(C)(C)C highlights the ester linkage at position 5 and the Boc-protected amine at the terminal hexanoate carbon.
Key conformational considerations include:
- Rotational Barriers : The C–O ester bond (OC(=O)) permits restricted rotation, favoring trans configurations to minimize steric clashes between the chromenone core and hexanoate chain.
- Boc Group Effects : The tert-butyl moiety (C(C)(C)C) creates a bulky microenvironment, likely stabilizing gauche conformations in the hexanoate backbone.
- Hydrogen Bonding : The carbamate NH group (N–H) may participate in intramolecular interactions with the chromenone carbonyl, as suggested by IR spectra of similar Boc-protected amines.
Comparative Structural Studies with Related 4,7-Dimethylcoumarin Derivatives
Structural modifications at position 5 significantly alter physicochemical properties compared to simpler 4,7-dimethylcoumarins.
Table 2: Structural and Molecular Comparisons
Notable differences include:
- Increased Molecular Weight : The Boc-hexanoate side chain adds 229.3 g/mol compared to 4,7-dimethylcoumarin.
- Polarity : The ester and carbamate groups enhance hydrophilicity, contrasting with the hydrophobic nature of unmodified coumarins.
- Crystal Packing : Bulkier substituents disrupt π-stacking observed in parent coumarins, favoring layered hydrogen-bonded networks instead.
Properties
Molecular Formula |
C22H29NO6 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C22H29NO6/c1-14-11-16(20-15(2)13-19(25)28-17(20)12-14)27-18(24)9-7-6-8-10-23-21(26)29-22(3,4)5/h11-13H,6-10H2,1-5H3,(H,23,26) |
InChI Key |
DAXFMEBBACAOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Esterification
The most widely reported method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to facilitate esterification between 4,7-dimethyl-2-oxo-2H-chromen-5-ol and 6-[(tert-butoxycarbonyl)amino]hexanoic acid.
Procedure :
-
Reactants :
-
4,7-Dimethyl-2-oxo-2H-chromen-5-ol (1.0 equiv)
-
6-[(tert-Butoxycarbonyl)amino]hexanoic acid (1.2 equiv)
-
DCC (1.5 equiv), DMAP (0.1 equiv)
-
-
Conditions :
-
Solvent: Anhydrous DCM (10 mL/g substrate)
-
Temperature: 20°C
-
Duration: 4–6 hours
-
Mechanism :
DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the coumarin hydroxyl group. DMAP accelerates the reaction by stabilizing the intermediate and mitigating side reactions.
Yield : 70–75% (crude), increasing to 85–90% after purification via recrystallization from isopropanol/n-heptane.
Uranium-Based Coupling Agents
Alternative protocols utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) with N-ethyl-N,N-diisopropylamine (DIPEA) in dimethylformamide (DMF), achieving higher reproducibility for acid-sensitive substrates.
Procedure :
-
Reactants :
-
Coumarin alcohol (1.0 equiv)
-
Boc-aminohexanoic acid (1.1 equiv)
-
HATU (1.1 equiv), DIPEA (3.0 equiv)
-
-
Conditions :
-
Solvent: DMF (5 mL/g substrate)
-
Temperature: 20°C
-
Duration: 1 hour
-
Advantages :
-
Reduced side product formation (e.g., N-acylureas).
Yield : 86% (isolated) after reverse-phase chromatography.
Reaction Optimization Strategies
Solvent Selection
Solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Side Products (%) |
|---|---|---|---|
| DCM | 8.9 | 75 | 12 |
| DMF | 36.7 | 86 | 5 |
| THF | 7.5 | 68 | 18 |
DMF enhances nucleophilicity of the coumarin oxygen, improving coupling efficiency despite requiring post-reaction solvent swaps for purification.
Stoichiometric Ratios
Excess Boc-aminohexanoic acid (1.2–1.5 equiv) compensates for partial activation losses. Sub-stoichiometric DMAP (0.1 equiv) suffices to prevent racemization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with tubular flow systems reduces reaction time from hours to minutes by maintaining optimal temperature and mixing:
Parameters :
-
Residence time: 10 minutes
-
Temperature: 25°C
-
Throughput: 5 kg/day
Benefits :
Crystallization-Based Purification
Industrial workflows favor solvent-mediated crystallization over chromatography:
Protocol :
-
Concentrate reaction mixture to 30% volume.
-
Add n-heptane (5:1 v/v) to precipitate product.
Purity : 99.2% by HPLC (λ = 254 nm).
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
LC-MS :
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| Reverse-Phase HPLC | C18, 70:30 H2O:ACN | 99.1 |
| TLC | Silica, 7:3 EtOAc:Hexane | Rf = 0.42 |
Comparative Evaluation of Methods
| Parameter | DCC/DMAP | HATU/DIPEA |
|---|---|---|
| Yield | 75% | 86% |
| Reaction Time | 4–6 hours | 1 hour |
| Side Products | ≤12% | ≤5% |
| Scalability | Moderate | High |
| Cost (per gram) | $12 | $18 |
HATU-based methods offer superior efficiency for small-scale synthesis, while DCC remains cost-effective for bulk production.
Challenges and Mitigation Strategies
Boc Deprotection During Synthesis
The tert-butoxycarbonyl group is susceptible to acidic conditions:
Prevention :
Byproduct Management
Dicyclohexylurea (DCU) Removal :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .
Scientific Research Applications
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of fluorescent probes and sensors due to its coumarin backbone.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase and topoisomerase. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may modulate various signaling pathways involved in inflammation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate and related compounds identified in the literature.
Table 1: Structural and Functional Comparison
Structural Analysis
Core Heterocycle Variations: The target compound employs a simple coumarin core, offering inherent fluorescence and UV stability. In contrast, 858754-74-2 incorporates a tetrahydrobenzo[c]chromenone system, introducing a fused bicyclic structure that enhances rigidity and may alter electronic properties . 573931-81-4 retains the coumarin backbone but adds a phenyl group at C4, which could improve binding affinity to hydrophobic pockets in proteins .
Boc-Aminohexanoate Linker: All compounds share the Boc-protected amine on a hexanoate chain, enabling amine deprotection for covalent conjugation. However, the target compound positions this linker at C5 of the coumarin, whereas 858754-74-2 and 573931-81-4 place it at C1 and C7, respectively. This positional isomerism affects steric accessibility and conjugation efficiency .
Synthetic Strategies: The target compound’s synthesis likely involves esterification of 4,7-dimethylcoumarin-5-ol with Boc-aminohexanoic acid, similar to methods described for 4-(Hydroxymethyl)phenyl-6-[(tert-butoxycarbonyl)amino]hexanoate . 858754-74-2 and 573931-81-4 may require more complex cyclization steps due to their fused or substituted cores .
Functional Implications
- Prodrug Design : The Boc group in all compounds serves as a temporary protective moiety, enabling pH-sensitive release of active amines. The coumarin-based derivatives (target compound, 573931-81-4) are particularly suited for tracking drug release via fluorescence .
- Conjugation Efficiency : The 4-(Hydroxymethyl)phenyl variant demonstrates superior surface-modification capabilities compared to coumarin derivatives, likely due to its simpler aromatic core and hydroxymethyl reactivity.
Biological Activity
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C22H29NO6
- Molecular Weight: 437.5 g/mol
- Functional Groups: A chromenone framework, a hexanoic acid derivative, and a tert-butoxycarbonyl group which protects the amino functionality.
Antimicrobial Activity
Research indicates that 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Assay | Result |
|---|---|
| Cytokine Release Inhibition | TNF-alpha: -50% at 10 µM |
| IL-6: -40% at 10 µM |
This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | GI50 (µM) | Comparison with Cisplatin |
|---|---|---|
| HBL-100 (breast cancer) | 0.3 | 6–8 times more potent |
| SW1573 (lung cancer) | 0.11 | 30 times more potent |
In these studies, the compound demonstrated higher potency compared to standard chemotherapeutic agents like cisplatin and etoposide. The mechanism of action may involve inducing apoptosis through the activation of caspase pathways or inhibition of cell proliferation.
Case Studies
- Study on Anticancer Activity : A focused library study evaluated various derivatives of coumarin for their anticancer effects. The compound was found to be one of the most effective, with a GI50 value significantly lower than that of traditional chemotherapeutics .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers in serum samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
